REACTION_CXSMILES
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[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([NH2:8])=[C:4]([NH:9][CH:10]2[CH2:15][CH2:14][CH2:13][CH2:12][CH2:11]2)[CH:3]=1.N[C:17](N)=[O:18]>CC1C=CC(C)=C(C)C=1C>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]2[NH:8][C:17](=[O:18])[N:9]([CH:10]3[CH2:15][CH2:14][CH2:13][CH2:12][CH2:11]3)[C:4]=2[CH:3]=1
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Name
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|
Quantity
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4.5 g
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Type
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reactant
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Smiles
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ClC1=CC(=C(C=C1)N)NC1CCCCC1
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Name
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|
Quantity
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2.5 g
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Type
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reactant
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Smiles
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NC(=O)N
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Name
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|
Quantity
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10 mL
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Type
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solvent
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Smiles
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CC1=C(C(=C(C=C1)C)C)C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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is heated to 170°-180° C. for 90 minutes
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Duration
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90 min
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Name
|
|
Type
|
|
Smiles
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ClC1=CC2=C(NC(N2C2CCCCC2)=O)C=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |